molecular formula C20H20ClFN4O2 B12179477 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide

2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)m ethyl]acetamide

Cat. No.: B12179477
M. Wt: 402.8 g/mol
InChI Key: HRZBMEULQXMSLK-UHFFFAOYSA-N
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Description

2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of chloro, hydroxy, and fluorophenyl groups adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions can be performed using reagents like thionyl chloride and sodium hydroxide, respectively.

    Attachment of the Ethylamino and Fluorophenyl Groups: The ethylamino group can be introduced via nucleophilic substitution reactions, while the fluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(7-chloro-4-hydroxyquinazolin-2-yl)methyl]ethylamino}-N-[(4-fluorophenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluorophenyl groups enhances its potential for targeted interactions with biological molecules.

Properties

Molecular Formula

C20H20ClFN4O2

Molecular Weight

402.8 g/mol

IUPAC Name

2-[(7-chloro-4-oxo-3H-quinazolin-2-yl)methyl-ethylamino]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C20H20ClFN4O2/c1-2-26(12-19(27)23-10-13-3-6-15(22)7-4-13)11-18-24-17-9-14(21)5-8-16(17)20(28)25-18/h3-9H,2,10-12H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

HRZBMEULQXMSLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1)CC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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